3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole (DMPOP) is an organic compound derived from the combination of two aromatic rings, an oxadiazole ring, and a pyrrolidine ring. It has been studied for its potential applications in a variety of fields, including medicinal chemistry, pharmaceuticals, biochemistry, and material science. DMPOP is a promising compound due to its unique structure and properties, and has been used for a variety of research applications.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been used as a model compound for the development of new drugs. In pharmaceuticals, it has been studied for its potential use as an anti-inflammatory agent. In biochemistry, it has been used to study the effects of oxidative stress on cells. In material science, it has been used to synthesize new polymers.
Mechanism Of Action
The exact mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting oxidative damage. It is also thought to interact with various receptors, such as the PPARs and NF-κB, to regulate gene expression and cellular signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole are not yet fully understood. However, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In preclinical studies, it has been shown to reduce inflammation and oxidative damage in cells, as well as inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole in lab experiments include its low cost, ease of synthesis, and potential applications in a variety of scientific fields. However, it is important to note that the exact mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is not yet fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are numerous potential future directions for the study of 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry, pharmaceuticals, biochemistry, and material science. Additionally, further research into the synthesis of 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole and related compounds could lead to the development of more efficient and cost-effective methods. Finally, further studies into the safety and efficacy of 3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole could lead to its potential use in clinical applications.
properties
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-27-16-7-4-6-15(12-16)22(26)25-11-5-8-17(25)21-23-20(24-30-21)14-9-10-18(28-2)19(13-14)29-3/h4,6-7,9-10,12-13,17H,5,8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMROARPLWSFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-[1-(3-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.